![molecular formula C17H17F3N4O B11457102 5-methyl-6-[4-(propan-2-yl)benzyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11457102.png)
5-methyl-6-[4-(propan-2-yl)benzyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-6-[4-(propan-2-yl)benzyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as a methyl group, a propan-2-yl benzyl group, and a trifluoromethyl group. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
The synthesis of 5-methyl-6-[4-(propan-2-yl)benzyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves several steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ortho esters, leading to the formation of the triazole ring. The reaction conditions typically involve acid catalysis to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the compound's potential as an antiviral agent. In particular:
- Influenza A Virus : Research has focused on its ability to disrupt the interaction between the PA and PB1 subunits of the viral RNA-dependent RNA polymerase (RdRP). This interaction is crucial for viral replication. The compound has shown promise in inhibiting this interaction, thereby reducing viral replication rates in vitro .
Case Study: Influenza Virus
In a study conducted by researchers exploring new antiviral drugs for influenza, several derivatives of triazolo[1,5-a]pyrimidine were synthesized and tested. The compounds demonstrated significant activity against influenza viruses, with some displaying IC50 values in the low micromolar range. Molecular docking studies suggested that these compounds effectively bind to the PA-PB1 interface, disrupting essential protein-protein interactions .
Antibacterial Applications
The compound also exhibits antibacterial properties. Its derivatives have been synthesized and evaluated against various bacterial strains, including Mycobacterium tuberculosis.
Case Study: Mycobacterium tuberculosis
A study synthesized several triazole hybrids incorporating dihydropyrimidinones. These compounds were tested for their antitubercular activity against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that some derivatives of 5-methyl-6-[4-(propan-2-yl)benzyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exhibited potent activity against both standard and multidrug-resistant strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring and trifluoromethyl group have been shown to significantly influence its potency against various pathogens.
Modification | Effect on Activity |
---|---|
Addition of alkyl groups | Enhanced lipophilicity and bioavailability |
Variation in substituents on phenyl ring | Altered binding affinity to target proteins |
Trifluoromethyl substitution | Improved metabolic stability |
Mechanism of Action
The mechanism of action of 5-methyl-6-[4-(propan-2-yl)benzyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 5-methyl-6-[4-(propan-2-yl)benzyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one include other triazolopyrimidines and triazolothiadiazines. These compounds share structural similarities but differ in their substituents and specific biological activities. For example:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a thiadiazine ring fused to a triazole ring and exhibit diverse pharmacological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: These compounds have different fusion patterns and substituents, leading to unique biological properties.
By comparing these compounds, researchers can identify the unique features and potential advantages of this compound in various applications.
Biological Activity
5-methyl-6-[4-(propan-2-yl)benzyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound belonging to the class of triazolo-pyrimidinones. This compound exhibits significant biological activity due to its unique structural features, including a trifluoromethyl group and an isopropylbenzyl substituent. This article explores the biological activities of this compound, focusing on its potential applications in medicinal chemistry.
The molecular formula of the compound is C17H17F3N4O, with a molecular weight of 350.34 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole moiety can participate in various nucleophilic substitution reactions.
Anticancer Activity
Research has shown that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that certain triazole derivatives were effective against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50 values indicating significant potency .
Compound | Cancer Cell Line | IC50 Value (μM) |
---|---|---|
5-methyl derivative | HCT-116 | 6.2 |
5-methyl derivative | T47D | 27.3 |
Anti-inflammatory Activity
Compounds from the triazolo-pyrimidinone class have been evaluated for their ability to inhibit specific enzymes involved in inflammatory processes. Some studies suggest that these compounds can effectively inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
The mechanism by which this compound exerts its biological effects is linked to its ability to bind selectively to certain biological targets. Interaction studies utilizing techniques such as surface plasmon resonance and fluorescence spectroscopy have indicated strong binding affinities with enzymes and receptors involved in disease pathways .
Case Studies
Several studies have explored the biological activity of related compounds:
- Triazole Derivatives : A series of mercapto-substituted 1,2,4-triazoles were synthesized and screened for anticancer activity. One derivative showed significant cytotoxicity against MCF-7 breast cancer cells compared to standard treatments like cisplatin .
- Enzyme Inhibition : Research has demonstrated that triazolopyrimidine derivatives can act as enzyme inhibitors for various targets including carbonic anhydrase and cholinesterase, suggesting a broad spectrum of pharmacological potential .
Properties
Molecular Formula |
C17H17F3N4O |
---|---|
Molecular Weight |
350.34 g/mol |
IUPAC Name |
5-methyl-6-[(4-propan-2-ylphenyl)methyl]-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C17H17F3N4O/c1-9(2)12-6-4-11(5-7-12)8-13-10(3)21-16-22-15(17(18,19)20)23-24(16)14(13)25/h4-7,9H,8H2,1-3H3,(H,21,22,23) |
InChI Key |
HSWDPZZGBJJEMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C(F)(F)F)CC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.